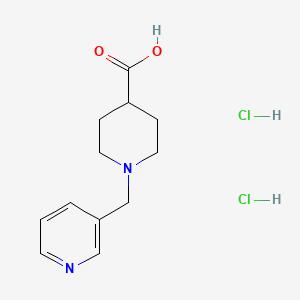
3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide
Descripción general
Descripción
3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound is also known as MPI or N-(3-carbamoyl-2,2,5-trimethyl-1-pyrrolidinyl)-3-methylimidazolium iodide. MPI is a white crystalline powder that is soluble in water and has a molecular weight of 359.2 g/mol. This compound has shown potential in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.
Aplicaciones Científicas De Investigación
1. Catalyst in Organic Synthesis
3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is involved in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. Such catalysts are critical in the synthesis of aromatic, heterocyclic, and aliphatic amines, offering pathways for commercial exploitation due to their recyclable nature and efficiency under various reaction conditions (Kantam et al., 2013).
2. Optical Sensing and Medicinal Applications
Compounds like 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide, due to their heterocyclic nature (imidazole derivatives), are utilized as recognition units in optical sensors. Such compounds have significant biological and medicinal applications, and their ability to form coordination and hydrogen bonds makes them excellent candidates for sensing probes (Jindal & Kaur, 2021).
3. Impact on Food Toxicants
The compound is part of the study in the formation and fate of food toxicants like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), where its role in the presence of carbohydrates and lipids is explored. This research is crucial for understanding the formation of potentially carcinogenic compounds in processed foods (Zamora & Hidalgo, 2015).
4. Drug Discovery
In drug discovery, the pyrrolidine scaffold, to which 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is structurally related, is extensively used. It’s valued for exploring pharmacophore space, contributing to stereochemistry, and offering a three-dimensional coverage due to the non-planarity of the pyrrolidine ring, influencing the biological profile of drug candidates (Li Petri et al., 2021).
Propiedades
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-pyrrolidin-1-ylmethanone;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O.HI/c1-10-6-7-12(8-10)9(13)11-4-2-3-5-11;/h6-8H,2-5H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYAIQDLIIMWCJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCCC2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416786.png)
![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)
![4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416789.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1416791.png)

![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1416793.png)
![4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416794.png)

![3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1416797.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1416801.png)


